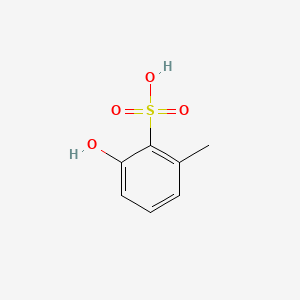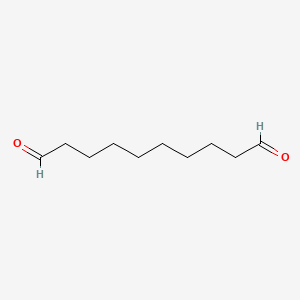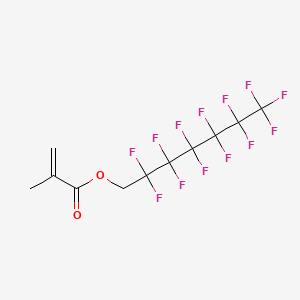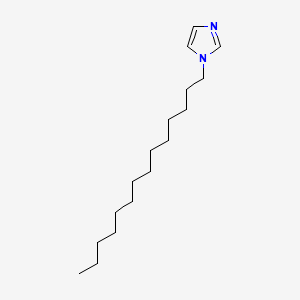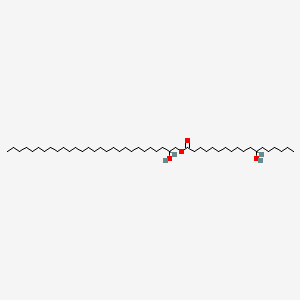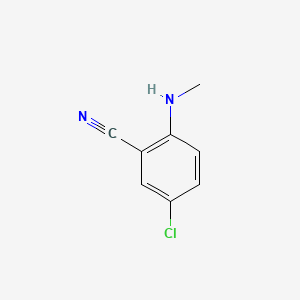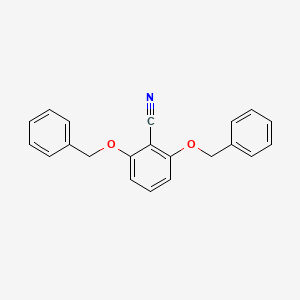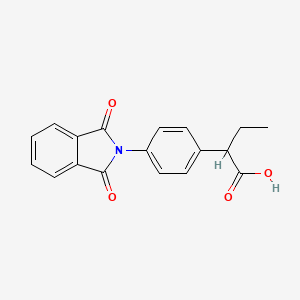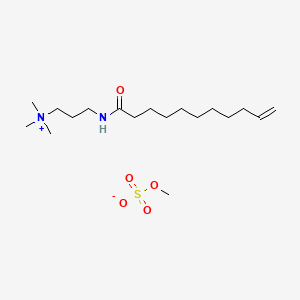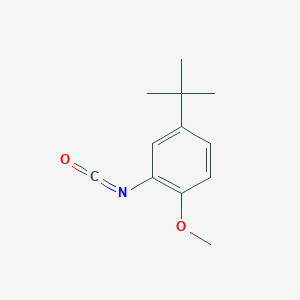
5-terc-butil-2-metoxifenil isocianato
Descripción general
Descripción
5-tert-Butyl-2-methoxyphenyl isocyanate is an organic compound with the molecular formula C12H15NO2. It is characterized by the presence of an isocyanate group (-NCO) attached to a phenyl ring substituted with a tert-butyl group and a methoxy group. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Aplicaciones Científicas De Investigación
5-tert-Butyl-2-methoxyphenyl isocyanate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules, such as proteins and peptides, through the formation of stable urea linkages.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of bioactive molecules.
Industry: Utilized in the production of polymers, coatings, and adhesives due to its reactivity with nucleophiles.
Mecanismo De Acción
Target of Action
Isocyanates in general are known to react with compounds containing active hydrogen atoms, such as water, alcohols, and amines .
Mode of Action
5-tert-Butyl-2-methoxyphenyl isocyanate, like other isocyanates, reacts with compounds containing active hydrogen atoms. This reaction typically results in the formation of a urethane linkage
Biochemical Pathways
Isocyanates are generally involved in the formation of urethane linkages, which can have various downstream effects depending on the specific biological context .
Pharmacokinetics
The compound’s boiling point is 258-259 °c (lit) and its density is 1037 g/mL at 25 °C (lit) . These properties may influence its bioavailability.
Result of Action
The formation of urethane linkages can have various effects depending on the specific biological context .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-tert-Butyl-2-methoxyphenyl isocyanate. For instance, the stability of the urea linkage under acidic, alkaline, and aqueous conditions is an additional advantage for such a protecting group . .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-tert-Butyl-2-methoxyphenyl isocyanate typically involves the reaction of 5-tert-butyl-2-methoxyaniline with phosgene or its derivatives. The reaction is carried out under controlled conditions to ensure the formation of the isocyanate group. The general reaction can be represented as follows:
5-tert-Butyl-2-methoxyaniline+Phosgene→5-tert-Butyl-2-methoxyphenyl isocyanate+HCl
Industrial Production Methods
In industrial settings, the production of 5-tert-Butyl-2-methoxyphenyl isocyanate may involve the use of safer and more efficient phosgene substitutes, such as diphosgene or triphosgene. These substitutes help in minimizing the hazards associated with phosgene handling. The reaction is typically carried out in a solvent such as dichloromethane, and the product is purified through distillation or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
5-tert-Butyl-2-methoxyphenyl isocyanate undergoes various chemical reactions, including:
Nucleophilic Addition: The isocyanate group is highly reactive towards nucleophiles, leading to the formation of ureas, carbamates, and other derivatives.
Cycloaddition Reactions: It can participate in [2+2] cycloaddition reactions with alkenes and alkynes to form four-membered ring structures.
Substitution Reactions: The methoxy and tert-butyl groups can undergo substitution reactions under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Addition: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out at room temperature or slightly elevated temperatures.
Cycloaddition Reactions: These reactions often require the presence of a catalyst and are conducted under controlled temperature and pressure conditions.
Substitution Reactions: Reagents such as halogens or other electrophiles can be used to substitute the methoxy or tert-butyl groups.
Major Products Formed
Ureas and Carbamates: Formed through nucleophilic addition of amines and alcohols, respectively.
Cycloadducts: Four-membered ring structures formed through cycloaddition reactions.
Substituted Derivatives: Products formed through substitution reactions of the methoxy or tert-butyl groups.
Comparación Con Compuestos Similares
Similar Compounds
2-Methoxyphenyl isocyanate: Lacks the tert-butyl group, resulting in different reactivity and applications.
tert-Butyl isocyanate: Lacks the methoxy group, leading to variations in chemical behavior and uses.
Phenyl isocyanate: Lacks both the tert-butyl and methoxy groups, making it less sterically hindered and more reactive.
Uniqueness
5-tert-Butyl-2-methoxyphenyl isocyanate is unique due to the presence of both the tert-butyl and methoxy groups, which influence its reactivity and steric properties. These substituents make it a valuable compound in the synthesis of complex organic molecules and in applications requiring specific reactivity patterns.
Propiedades
IUPAC Name |
4-tert-butyl-2-isocyanato-1-methoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-12(2,3)9-5-6-11(15-4)10(7-9)13-8-14/h5-7H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBSNUSBTYTUZJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)OC)N=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30405569 | |
| Record name | 5-tert-Butyl-2-methoxyphenyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30405569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
284462-77-7 | |
| Record name | 5-tert-Butyl-2-methoxyphenyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30405569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-tert-Butyl-2-methoxyphenyl isocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


